(E)-5-phenylpent-4-en-1-ol
Overview
Description
(E)-5-Phenylpent-4-en-1-ol is an organic compound characterized by a phenyl group attached to a pentenol chain. This compound is notable for its structural configuration, where the phenyl group is positioned at the fifth carbon of the pentenol chain, and the double bond is in the trans (E) configuration. This unique structure imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-5-phenylpent-4-en-1-ol typically involves the following steps:
Grignard Reaction: The initial step involves the formation of a Grignard reagent by reacting phenylmagnesium bromide with 4-penten-1-ol. This reaction is carried out in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture interference.
Hydrolysis: The resulting intermediate is then hydrolyzed using dilute acid to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a palladium catalyst, the precursor compound undergoes selective hydrogenation to achieve the desired trans configuration.
Continuous Flow Synthesis: This method enhances efficiency and yield by maintaining optimal reaction conditions throughout the process.
Chemical Reactions Analysis
Types of Reactions: (E)-5-Phenylpent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the double bond to a single bond, yielding 5-phenylpentanol.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: 5-phenylpent-4-enal or 5-phenylpentanoic acid.
Reduction: 5-phenylpentanol.
Substitution: Various ethers and esters depending on the nucleophile used.
Scientific Research Applications
(E)-5-Phenylpent-4-en-1-ol finds applications in several scientific fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the manufacture of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of (E)-5-phenylpent-4-en-1-ol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
5-Phenylpentanol: Lacks the double bond, resulting in different reactivity and applications.
4-Phenylbutanol: Shorter carbon chain, leading to variations in physical and chemical properties.
(E)-4-Phenylbut-3-en-1-ol: Similar structure but with a shorter chain, affecting its reactivity and applications.
Uniqueness: (E)-5-Phenylpent-4-en-1-ol is unique due to its specific structural configuration, which imparts distinct reactivity and potential applications in various fields. Its trans configuration and phenyl group contribute to its stability and versatility in chemical reactions.
Properties
IUPAC Name |
(E)-5-phenylpent-4-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-9,12H,2,6,10H2/b9-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQBSEZWJAWWCT-WEVVVXLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13159-16-5, 37464-86-1 | |
Record name | 5-Phenylpent-4-enyl-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013159165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Penten-1-ol, 5-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037464861 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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